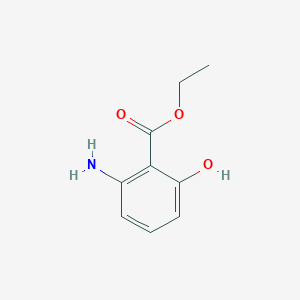

Ethyl 2-amino-6-hydroxybenzoate

Description

Ethyl 2-amino-6-hydroxybenzoate is an ester derivative of 2-amino-6-hydroxybenzoic acid, characterized by an ethyl ester group at the carboxylic acid position, an amino (-NH₂) group at the 2-position, and a hydroxyl (-OH) group at the 6-position of the benzene ring. This compound is primarily utilized in research settings, particularly in organic synthesis and crystallography studies, due to its polar functional groups that enable hydrogen bonding and complex crystal packing .

Propriétés

IUPAC Name |

ethyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPIXNYJHKHSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743171 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-02-7 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-amino-6-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-6-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Ethyl 2-amino-6-hydroxybenzoate serves as an important building block in organic synthesis. Its unique functional groups allow for the modification and synthesis of more complex organic molecules. This compound can participate in various chemical reactions, including nucleophilic substitutions and esterifications, making it versatile for research in synthetic organic chemistry.

Biology

In biological research, ethyl 2-amino-6-hydroxybenzoate is utilized to study enzyme interactions and metabolic pathways. The compound's ability to form hydrogen bonds due to its hydroxy and amino groups enables it to interact effectively with biological macromolecules, facilitating investigations into enzyme kinetics and mechanisms.

Medicine

Ethyl 2-amino-6-hydroxybenzoate has shown promising therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, it has a Minimum Inhibitory Concentration (MIC) of 20 μg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents amid rising antibiotic resistance.

- Anti-aging Effects : Research indicates that ethyl 2-amino-6-hydroxybenzoate enhances proteasome and autophagy activities in human fibroblasts, suggesting applications in anti-aging therapies.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, sensitizing them to other anticancer agents. This positions ethyl 2-amino-6-hydroxybenzoate as a candidate for combination therapies in cancer treatment.

Industrial Applications

In the industrial sector, ethyl 2-amino-6-hydroxybenzoate is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of ethyl 2-amino-6-hydroxybenzoate against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 20 μg/mL | Effective against antibiotic-resistant strains |

| Escherichia coli | 24 μg/mL | Moderate activity observed |

| Candida albicans | 32 μg/mL | Significant antifungal activity |

These findings suggest that ethyl 2-amino-6-hydroxybenzoate could be developed into new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines demonstrated that ethyl 2-amino-6-hydroxybenzoate can sensitize cells to conventional chemotherapy agents like cisplatin. This property was particularly noted in Jurkat cells overexpressing antiapoptotic proteins such as Bcl-2, indicating its potential role in overcoming drug resistance .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-6-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key physical and functional properties of Ethyl 2-amino-6-hydroxybenzoate and related esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility in Ethanol | Key Applications |

|---|---|---|---|---|---|

| Ethyl 2-amino-6-hydroxybenzoate | C₉H₉NO₃ | 179.17 | 2-NH₂, 6-OH | High | Research chemical |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 2-OCH₃ | Soluble | Flavoring, fragrance |

| Ethyl 2-hydroxy-4-methoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 2-OH, 4-OCH₃ | Moderate | Organic synthesis |

| Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate | C₁₄H₁₇NO₃ | 255.29 | Benzoxazole, 6-COOEt | Varies | Pharmaceutical building block |

Data Sources :

Key Observations:

Substituent Effects on Polarity and Solubility: Ethyl 2-amino-6-hydroxybenzoate exhibits higher solubility in polar solvents like ethanol compared to Ethyl 2-methoxybenzoate due to its -NH₂ and -OH groups, which enhance hydrogen bonding capabilities . Methoxy (-OCH₃) groups, as in Ethyl 2-methoxybenzoate, reduce polarity, making such compounds more suitable for non-polar applications like fragrances .

Hydrogen Bonding and Crystallinity: The -NH₂ and -OH groups in Ethyl 2-amino-6-hydroxybenzoate facilitate extensive hydrogen-bonded networks, influencing crystal stability and packing. This contrasts with Ethyl 2-methoxybenzoate, which forms simpler crystal structures due to weaker intermolecular interactions .

Mass Spectrometry and Fragmentation Patterns: Ethyl 2-hydroxy-4/6-methoxybenzoates () show base peaks at m/e 150, likely due to cleavage of the ester group. Ethyl 2-amino-6-hydroxybenzoate would exhibit distinct fragmentation patterns, with ions arising from -NH₂ and -OH interactions .

Spectroscopic and Analytical Comparisons

- Infrared Spectroscopy (IR): Ethyl 2-amino-6-hydroxybenzoate would display strong -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) stretches, absent in methoxy analogs like Ethyl 2-methoxybenzoate .

- Nuclear Magnetic Resonance (NMR): The amino group’s protons would appear as a broad singlet in the ¹H NMR spectrum, while methoxy groups show sharp singlets (~3.8 ppm) .

Activité Biologique

Ethyl 2-amino-6-hydroxybenzoate, also known as ethyl hydroxybenzoate, is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 2-amino-6-hydroxybenzoate is a derivative of benzoic acid, characterized by an ethyl ester group and a hydroxyl group at the para position. Its chemical structure is crucial for its interaction with various biological targets.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in metabolic pathways. It has been shown to modulate the activity of several enzymes, including:

- 2-hydroxymuconic 6-semialdehyde dehydrogenase

- 4-oxalocrotonate tautomerase

These interactions suggest its role in metabolic processes such as the degradation of aromatic compounds and the shikimate pathway, which is essential in plants and some microorganisms.

Biochemical Pathways

Ethyl 2-amino-6-hydroxybenzoate may influence key biochemical pathways:

- Shikimate Pathway : Involved in the biosynthesis of aromatic amino acids.

- Folate Biosynthesis : It participates in the production of para-aminobenzoic acid (PABA), a precursor in folate synthesis.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

Anti-inflammatory Effects

Research indicates that derivatives of anthranilic acid, including ethyl 2-amino-6-hydroxybenzoate, possess anti-inflammatory properties. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function .

Antimicrobial Activity

Ethyl 2-amino-6-hydroxybenzoate has demonstrated antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes contributes to its efficacy as an antimicrobial agent .

Cytotoxicity Against Cancer Cells

Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its ability to sensitize cancer cells to chemotherapeutic agents like cisplatin, potentially enhancing treatment efficacy against tumors with overexpressed antiapoptotic proteins such as Bcl-2 .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.